molecular formula C15H24ClNO2 B10764405 3-(dipropylamino)-3,4-dihydro-2H-1-benzopyran-8-ol hydrochloride

3-(dipropylamino)-3,4-dihydro-2H-1-benzopyran-8-ol hydrochloride

Cat. No.: B10764405
M. Wt: 285.81 g/mol
InChI Key: DHCDYHJGLDKMPD-UHFFFAOYSA-N
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Description

3-(Dipropylamino)-3,4-dihydro-2H-1-benzopyran-8-ol hydrochloride (CAS 109140-45-6) is a dopamine receptor agonist with a molecular weight of 285.81 g/mol and a purity of ≥98% . Its structure consists of a benzopyran core substituted with a hydroxyl group at position 8 and a dipropylamino group at position 3 (Figure 1).

Figure 1: Structural formula of 3-(dipropylamino)-3,4-dihydro-2H-1-benzopyran-8-ol hydrochloride.

Properties

Molecular Formula

C15H24ClNO2

Molecular Weight

285.81 g/mol

IUPAC Name

3-(dipropylamino)-3,4-dihydro-2H-chromen-8-ol;hydrochloride

InChI

InChI=1S/C15H23NO2.ClH/c1-3-8-16(9-4-2)13-10-12-6-5-7-14(17)15(12)18-11-13;/h5-7,13,17H,3-4,8-11H2,1-2H3;1H

InChI Key

DHCDYHJGLDKMPD-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1CC2=C(C(=CC=C2)O)OC1.Cl

Origin of Product

United States

Biological Activity

3-(Dipropylamino)-3,4-dihydro-2H-1-benzopyran-8-ol hydrochloride, also known as 8-hydroxy-3,4-dihydro-3-(dipropylamino)-2H-1-benzopyran, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C15H24ClNO2
  • Molecular Weight : 249.35 g/mol
  • CAS Number : 112904-74-2
  • Synonyms : 8-Hddpb, Dp-8OH-3ca, N,N-Dipropyl-8-hydroxy-3-chromanamine

The compound exhibits biological activity primarily through its interaction with various neurotransmitter systems. It has been studied for its potential as a 5-HT1A receptor ligand , which is implicated in anxiety and depression treatment. The structural characteristics of the compound suggest that it may enhance serotonin signaling by acting as an agonist at these receptors .

Pharmacological Effects

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnxiolyticPotential agonist at 5-HT1A receptors
AntifungalComparable activity to known antifungal agents
AntimicrobialInhibition of various bacterial strains

Detailed Research Insights

  • Synthesis and Structure-Activity Relationships (SAR) :
    • The synthesis of related compounds has shown that modifications in the benzopyran structure can significantly influence biological activity. For instance, the introduction of different alkyl groups has been correlated with enhanced receptor binding affinity and improved pharmacological profiles .
  • In Vivo Studies :
    • Animal models assessing the anxiolytic effects have indicated that administration of benzopyran derivatives leads to a significant reduction in anxiety-like behaviors, supporting the hypothesis that these compounds can modulate serotonergic activity effectively .
  • Comparative Analyses :
    • Comparative studies with established anxiolytics have shown that certain benzopyran derivatives exhibit similar efficacy with potentially fewer side effects, making them candidates for further clinical development .

Scientific Research Applications

Chemical Properties and Structure

3-(Dipropylamino)-3,4-dihydro-2H-1-benzopyran-8-ol hydrochloride has the molecular formula C₁₅H₂₄ClNO₂ and is recognized for its role as a dopamine receptor agonist. Its structure features a benzopyran core, which contributes to its biological activity and interaction with neurotransmitter systems .

Scientific Research Applications

1. Neuropharmacology

  • Dopamine Receptor Agonism : The compound acts as an agonist for dopamine receptors, making it a candidate for studying dopamine-related disorders such as Parkinson's disease and schizophrenia. Research indicates that compounds with similar structures can modulate dopaminergic signaling, potentially leading to therapeutic advancements .
  • Behavioral Studies : It has been utilized in animal models to assess the behavioral effects of dopamine modulation, providing insights into the mechanisms underlying mood disorders and addiction .

2. Drug Development

  • Lead Compound Identification : The unique structure of 3-(dipropylamino)-3,4-dihydro-2H-1-benzopyran-8-ol hydrochloride serves as a lead compound in the development of new pharmacological agents targeting the central nervous system (CNS). Its efficacy in preclinical trials suggests potential for further development into therapeutic drugs .

Case Study 1: Neuropharmacological Effects
A study published in a peer-reviewed journal explored the effects of 3-(dipropylamino)-3,4-dihydro-2H-1-benzopyran-8-ol hydrochloride on rodent models exhibiting symptoms of Parkinson's disease. The findings demonstrated significant improvements in motor function and reduced rigidity, supporting its potential application in treating motor disorders associated with dopaminergic deficits .

Case Study 2: Behavioral Modulation
Another investigation assessed the behavioral impact of this compound on anxiety-like behaviors in mice. The results indicated that administration of the compound led to decreased anxiety levels, as measured by elevated plus maze tests. This suggests its utility in understanding anxiety disorders and developing anxiolytic medications.

Comparison with Similar Compounds

Structural Analogues in the Benzopyran Class

Several benzopyran derivatives have been synthesized and studied, though their pharmacological profiles differ significantly due to substituent variations:

Compound Name Substituents Key Features Biological Activity Reference
Target Compound 8-OH, 3-(dipropylamino) Dopamine agonist; MW 285.81 g/mol Dopamine receptor agonist
3-(4-Methoxybenzoyl)-7-methyl-pyrano[4,3-b]pyran-5-one (8b) 4-methoxybenzoyl, 7-methyl Melting point 125°C; 50% synthesis yield Not reported
3-(3,4-Dichlorobenzoyl)-7-methyl-pyrano[4,3-b]pyran-5-one (8c) 3,4-dichlorobenzoyl, 7-methyl Melting point 178°C; 53% synthesis yield Not reported

Key Observations:

  • The target compound’s 8-hydroxy group and dipropylamino side chain distinguish it from other benzopyran derivatives, which often feature acyl or halogenated substituents .
  • Substituents like methoxy or dichlorobenzoyl (in 8b and 8c) may enhance lipophilicity but lack the amino groups critical for dopamine receptor interaction .

Dopamine Agonists with Aminotetraline Backbones

Aminotetraline derivatives are well-established dopamine agonists. Key examples include:

Compound Name Substituents Key Features Commercial Status Reference
6,7-Dihydroxy-2-aminotetraline hydrobromide 6,7-dihydroxy High hydrophilicity; potential D1/D2 selectivity €125.00 (10mg)
(S)-(-)-5-Methoxy-2-aminotetraline hydrochloride 5-methoxy Enantiomer-specific activity; MW 267.77 g/mol €2583.90 (10mg)

Key Observations:

  • The dihydroxy groups in 6,7-dihydroxy-2-aminotetraline may improve binding to dopamine receptor subtypes but reduce blood-brain barrier penetration compared to the target compound’s single hydroxyl group .
  • The target compound’s dipropylamino group likely enhances lipophilicity and receptor binding duration relative to primary or secondary amines in aminotetralines .

Indoline-2-one Derivatives with Dipropylamino Groups

Compounds like 4-[2-(dipropylamino)ethyl]indoline-2,3-dione hydrochloride (CAS 221264-21-7) share the dipropylamino moiety but differ in core structure:

Compound Name Core Structure Key Features Role Reference
4-[2-(Dipropylamino)ethyl]indoline-2,3-dione hydrochloride Indoline-2,3-dione MW 326.84 g/mol; impurity standard API synthesis impurity
4-[2-(Dipropylamino)ethyl]-1-(hydroxymethyl)indolin-2-one Indolin-2-one Ropinirole synthesis impurity Controlled process impurity

Key Observations:

  • These compounds are primarily process impurities, unlike the target compound, which is a discrete pharmacological agent .

Functional Group Analysis and Pharmacological Implications

  • Hydroxyl Group Position: The 8-hydroxy group in the target compound may mimic catechol hydroxyls in endogenous dopamine, aiding receptor binding. In contrast, methoxy or acyl groups (e.g., in 8b) lack this hydrogen-bonding capability .
  • Amino Group Substitution: Dipropylamino groups (vs. primary/secondary amines) likely enhance lipid solubility and receptor residence time, critical for sustained agonist activity .

Q & A

Q. What are the recommended safety protocols for handling 3-(dipropylamino)-3,4-dihydro-2H-1-benzopyran-8-ol hydrochloride in laboratory settings?

  • Methodological Answer : Adhere to OSHA and GHS guidelines for unclassified compounds. Use full PPE: nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact . For respiratory protection, employ NIOSH-approved P95 respirators during powder handling to mitigate inhalation risks. Ensure fume hoods (≥0.5 m/s airflow) for ventilation. Decontaminate surfaces with 70% ethanol post-handling . Store in airtight containers at 2–8°C, segregated from oxidizing agents .

Q. How can researchers determine the purity and structural integrity of this compound during synthesis?

  • Methodological Answer : Use reversed-phase HPLC with a C18 column (e.g., Waters XBridge BEH, 2.5 µm, 4.6 × 50 mm) and mobile phase gradient (0.1% formic acid in water/acetonitrile). Validate purity via UV detection at 254 nm and confirm molecular weight via LC-MS (ESI+ mode). Compare retention times and fragmentation patterns against reference standards (e.g., USP/EP-grade impurities) . For structural confirmation, perform 1^1H/13^13C NMR in DMSO-d6, focusing on characteristic peaks: δ 1.2–1.6 ppm (dipropyl CH2_2) and δ 8.1 ppm (phenolic -OH) .

Advanced Research Questions

Q. What experimental strategies optimize the synthesis of this compound while minimizing byproduct formation?

  • Methodological Answer : Employ a two-step catalytic reductive amination: (1) Condense 3,4-dihydro-2H-1-benzopyran-8-ol with dipropylamine using Pd/C (5% w/w) under H2_2 (3 atm, 60°C). (2) Purify via recrystallization (ethanol/water, 3:1 v/v) to remove unreacted amines. Monitor byproducts (e.g., N-alkylated derivatives) using TLC (silica gel, chloroform:methanol 9:1) and quantify via GC-FID with a DB-5 column (30 m × 0.25 mm) . Optimize reaction time (4–6 hr) to suppress over-alkylation.

Q. How can researchers resolve contradictions in reported hazard classifications for structurally similar benzopyran derivatives?

  • Methodological Answer : Conduct in vitro assays to validate conflicting data. For example, if acute oral toxicity (LD50_{50}) is disputed, perform OECD 423 tests on Sprague-Dawley rats (dose range: 300–2000 mg/kg). Compare results against GHS classifications (e.g., vs. 10). Use zebrafish embryo toxicity assays (FET, OECD 236) to assess developmental toxicity thresholds (EC50_{50}) . Cross-reference with computational models (e.g., QSAR Toolbox) to predict reactivity and harmonize hazard profiles .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Design accelerated stability studies per ICH Q1A guidelines:
  • Thermal Stability : Incubate samples at 40°C/75% RH for 6 months. Analyze degradation via UPLC-PDA (210–400 nm) every 30 days.
  • pH Stability : Prepare buffered solutions (pH 1.2, 4.5, 6.8, 7.4) and monitor hydrolysis at 37°C. Quench aliquots at 0, 24, 48 hr with 1 M NaOH and quantify degradation products (e.g., free phenol) via HPLC-DAD .

Q. How can metabolic pathways of this compound be elucidated in preclinical models?

  • Methodological Answer : Administer 14^{14}C-labeled compound (10 mg/kg) to Wistar rats. Collect plasma, urine, and feces at 0–48 hr. Extract metabolites using SPE (Oasis HLB cartridges, 60 mg) and analyze via LC-HRMS (Q-TOF, 2.1 µm C18 column). Identify phase I metabolites (e.g., N-dealkylation, hydroxylation) and phase II conjugates (glucuronides/sulfates) using MetaboLynx software. Validate with synthetic metabolite standards .

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